Bis(1,1-dimethylethyl)(3-bromopropyl) imidodicarbonate

説明

BenchChem offers high-quality Bis(1,1-dimethylethyl)(3-bromopropyl) imidodicarbonate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Bis(1,1-dimethylethyl)(3-bromopropyl) imidodicarbonate including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

tert-butyl N-(3-bromopropyl)-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H24BrNO4/c1-12(2,3)18-10(16)15(9-7-8-14)11(17)19-13(4,5)6/h7-9H2,1-6H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPEFPQDDFBRHTN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(CCCBr)C(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H24BrNO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30442590 |

Source

|

| Record name | Di-tert-butyl (3-bromopropyl)-2-imidodicarbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30442590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

338.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

172846-33-2 |

Source

|

| Record name | Di-tert-butyl (3-bromopropyl)-2-imidodicarbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30442590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Bis(1,1-dimethylethyl)(3-bromopropyl) imidodicarbonate (CAS 172846-33-2)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bis(1,1-dimethylethyl)(3-bromopropyl) imidodicarbonate, also known as N,N-Bis(Boc)-3-bromo-1-propanamine, is a versatile bifunctional reagent crucial in modern organic synthesis and medicinal chemistry. Its unique structure, featuring a stable di-tert-butoxycarbonyl (di-Boc) protected amine and a reactive bromopropyl chain, makes it an invaluable building block for the strategic introduction of a protected primary aminopropyl moiety. This guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, insights into its reactivity and applications, and essential safety information.

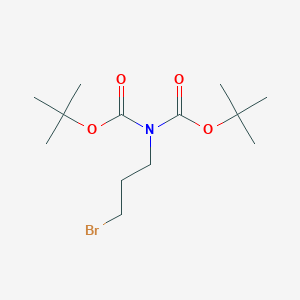

Introduction: A Strategic Synthetic Tool

In the intricate world of multi-step organic synthesis, particularly in the realm of drug discovery, the ability to introduce functional groups in a controlled and protected manner is paramount. Bis(1,1-dimethylethyl)(3-bromopropyl) imidodicarbonate (Figure 1) emerges as a key player in this context. It serves as a synthetic equivalent of a 3-aminopropyl cation, but with the amine functionality masked by two bulky tert-butoxycarbonyl (Boc) groups. This double protection significantly reduces the nucleophilicity and basicity of the nitrogen atom, preventing unwanted side reactions and allowing for precise manipulation of the molecule at the bromopropyl terminus. The robustness of the di-Boc protecting group under various reaction conditions, coupled with its straightforward removal under acidic conditions, underscores the strategic advantage of this reagent.

Physicochemical and Spectroscopic Properties

A thorough understanding of a reagent's physical and chemical characteristics is fundamental to its effective application in the laboratory.

Table 1: Physicochemical Properties of Bis(1,1-dimethylethyl)(3-bromopropyl) imidodicarbonate [1]

| Property | Value |

| CAS Number | 172846-33-2 |

| Molecular Formula | C₁₃H₂₄BrNO₄ |

| Molecular Weight | 338.24 g/mol |

| IUPAC Name | tert-butyl N-(3-bromopropyl)-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate |

| Synonyms | N,N-Bis(Boc)-3-bromo-1-propanamine, Di(tert-butyl) 3-bromopropylimidodicarbonate |

| Appearance | Liquid |

| Purity | Typically ≥95% |

While a publicly available, peer-reviewed full set of spectroscopic data is not readily found, typical chemical shifts in ¹H and ¹³C NMR spectra can be predicted based on the structure. The ¹H NMR spectrum would be expected to show a singlet for the 18 protons of the two tert-butyl groups, and multiplets for the three methylene groups of the propyl chain. The ¹³C NMR would similarly show characteristic signals for the quaternary and methyl carbons of the Boc groups, the carbonyl carbons, and the three carbons of the propyl chain, with the carbon attached to the bromine being the most deshielded of the aliphatic carbons.

Synthesis and Mechanism

The synthesis of Bis(1,1-dimethylethyl)(3-bromopropyl) imidodicarbonate can be conceptualized through a multi-step process starting from readily available precursors. A plausible and commonly employed synthetic strategy involves the initial protection of a suitable starting material, followed by functional group transformation.

Conceptual Synthetic Pathway

A logical synthetic route commences with the protection of 3-amino-1-propanol. The primary amine is first protected with two Boc groups using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base. The resulting N,N-Bis(Boc)-3-amino-1-propanol is then subjected to a bromination reaction, for instance, using phosphorus tribromide (PBr₃) or carbon tetrabromide (CBr₄) and triphenylphosphine (PPh₃), to convert the hydroxyl group into a bromide.

Diagram 1: Conceptual synthetic pathway for the target molecule.

Detailed Experimental Protocol (Illustrative)

Step 1: Synthesis of tert-butyl N-(3-hydroxypropyl)-N-(tert-butoxycarbonyl)carbamate

-

To a stirred solution of 3-amino-1-propanol (1 equivalent) in a suitable solvent such as dichloromethane or tetrahydrofuran, add a base like triethylamine or N,N-diisopropylethylamine (2.5 equivalents).

-

Cool the mixture to 0 °C in an ice bath.

-

Add di-tert-butyl dicarbonate (Boc₂O) (2.2 equivalents) portion-wise, ensuring the temperature remains below 10 °C.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Separate the organic layer, and extract the aqueous layer with the organic solvent.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the di-Boc protected amino alcohol.

Step 2: Synthesis of Bis(1,1-dimethylethyl)(3-bromopropyl) imidodicarbonate

-

Dissolve the N,N-Bis(Boc)-3-amino-1-propanol (1 equivalent) in an anhydrous aprotic solvent like dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C.

-

Slowly add phosphorus tribromide (PBr₃) (0.4 equivalents) dropwise with vigorous stirring.

-

After the addition is complete, allow the reaction to stir at 0 °C for 1-2 hours and then at room temperature for an additional 2-4 hours, monitoring by TLC.

-

Carefully quench the reaction by slowly pouring it into a mixture of ice and saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

-

The resulting crude product can be purified by silica gel chromatography to afford the final product.

Applications in Organic Synthesis and Drug Discovery

The primary utility of Bis(1,1-dimethylethyl)(3-bromopropyl) imidodicarbonate lies in its role as an electrophilic building block for the introduction of a protected 3-aminopropyl chain. The di-Boc protected nitrogen is sufficiently sterically hindered and electronically deactivated to be non-nucleophilic, allowing the terminal bromide to react selectively with a wide range of nucleophiles.

Alkylation of Nucleophiles

This reagent is ideal for the N-alkylation, O-alkylation, S-alkylation, and C-alkylation of various substrates. For instance, it can be used to alkylate phenols, thiols, carbanions, and secondary amines. The resulting product contains a latent primary amine that can be unmasked in a later synthetic step.

Diagram 2: General scheme for the alkylation of nucleophiles.

This strategy is particularly valuable in the synthesis of complex molecules where a primary amine is required at a specific position, but its presence would interfere with earlier synthetic transformations.

Deprotection of the Di-Boc Group

The removal of the two Boc groups is typically achieved under acidic conditions. Trifluoroacetic acid (TFA) in dichloromethane or hydrogen chloride (HCl) in a solvent like dioxane or methanol are commonly employed. The reaction proceeds via the formation of a tert-butyl cation, which is scavenged by the solvent or an added scavenger. This deprotection step is generally clean and high-yielding, regenerating the primary amine functionality for further elaboration.

Safety and Handling

Bis(1,1-dimethylethyl)(3-bromopropyl) imidodicarbonate should be handled with appropriate safety precautions in a well-ventilated fume hood.

Hazard Statements:

-

Causes skin irritation (H315).

-

Causes serious eye irritation (H319).

-

May cause respiratory irritation (H335).

-

May be harmful if swallowed, in contact with skin, or if inhaled.

Precautionary Measures:

-

Wear protective gloves, clothing, and eye/face protection.

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.

-

Use only outdoors or in a well-ventilated area.

-

In case of contact with eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

If skin irritation occurs, get medical advice/attention.

Store the compound in a tightly sealed container in a cool, dry place.

Conclusion

Bis(1,1-dimethylethyl)(3-bromopropyl) imidodicarbonate is a highly effective and strategic reagent for the introduction of a protected 3-aminopropyl moiety in organic synthesis. Its bifunctional nature, coupled with the stability of the di-Boc protecting group and its facile removal, makes it an indispensable tool for medicinal chemists and synthetic organic chemists engaged in the construction of complex, nitrogen-containing molecules. A clear understanding of its properties, synthesis, and reactivity allows for its judicious and efficient application in the development of novel therapeutics and other advanced materials.

References

-

PubChem. Bis(1,1-dimethylethyl)(3-bromopropyl) imidodicarbonate. National Center for Biotechnology Information. [Link]

-

CP Lab Safety. BIS(1,1-DIMETHYLETHYL)(3-BROMOPROPYL) IMIDODICARBONATE, 97% Purity, C13H24BrNO4, 1 gram. [Link]

Sources

An In-Depth Technical Guide to the Synthesis of Bis(1,1-dimethylethyl)(3-bromopropyl) imidodicarbonate

Introduction and Strategic Importance

Bis(1,1-dimethylethyl)(3-bromopropyl) imidodicarbonate, also known by synonyms such as Di-tert-butyl (3-bromopropyl)imidodicarbonate and N,N-Bis(Boc)-3-bromo-1-propanamine, is a bifunctional synthetic building block of significant utility in modern organic and medicinal chemistry.[1][2] Its structure incorporates a latent primary amine, heavily protected by two tert-butoxycarbonyl (Boc) groups, and a terminal alkyl bromide. This arrangement makes it an ideal reagent for introducing a protected three-carbon aminopropyl linker into molecules via nucleophilic substitution, serving as a cornerstone in the synthesis of complex amines, ligands, and pharmaceutical intermediates.

The dual Boc protection renders the nitrogen atom exceptionally non-nucleophilic and stable to a wide range of reaction conditions, including those involving mild bases and nucleophiles that might otherwise react with a mono-protected amine. The primary alkyl bromide provides a reliable electrophilic site for C-N, C-O, or C-S bond formation. This guide details a robust and rational synthetic route to this valuable compound, grounded in fundamental principles of organic chemistry.

| Property | Value |

| CAS Number | 172846-33-2[1][2] |

| Molecular Formula | C₁₃H₂₄BrNO₄[1] |

| Molecular Weight | 338.24 g/mol [1] |

| IUPAC Name | tert-butyl N-(3-bromopropyl)-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate[1] |

| Appearance | Typically a colorless oil or low-melting solid |

Core Synthetic Strategy: The Logic of Imidodicarbonate Alkylation

The most direct and efficient pathway to the target molecule is through the N-alkylation of di-tert-butyl imidodicarbonate. This strategy leverages the unique chemical properties of the starting materials in a classic Sₙ2 reaction framework.

The Nucleophile: Activated Di-tert-butyl Imidodicarbonate

The nitrogen center in di-tert-butyl imidodicarbonate, HN(Boc)₂, is flanked by two powerful electron-withdrawing tert-butoxycarbonyl groups.[3] This electronic arrangement significantly increases the acidity of the N-H proton (pKa ≈ 10-11 in DMSO), making it far more acidic than typical amines or even amides. Consequently, it can be readily and quantitatively deprotonated by a strong, non-nucleophilic base, such as sodium hydride (NaH), to generate a highly stabilized and potent nitrogen nucleophile—the sodium salt of di-tert-butyl imidodicarbonate. This in situ generation of the nucleophile is a key step that drives the subsequent alkylation.

The Electrophile: 1,3-Dibromopropane

1,3-Dibromopropane serves as the ideal electrophilic partner. It provides the required three-carbon backbone and contains two primary alkyl bromide sites. In this synthesis, one bromine atom acts as the leaving group during the Sₙ2 displacement by the imidodicarbonate anion, while the second bromine atom remains intact on the product, rendering it functional for further synthetic transformations.

The Reaction: A Controlled Sₙ2 Displacement

The core of the synthesis is the nucleophilic attack of the imidodicarbonate anion on a primary carbon of 1,3-dibromopropane, displacing a bromide ion. A critical aspect of this protocol is controlling the stoichiometry. By using a significant excess of 1,3-dibromopropane, the probability of the nucleophile reacting with a fresh molecule of the dihalide is much higher than it reacting with a molecule of the already-formed product. This tactic effectively suppresses the formation of the undesired symmetrical dialkylated byproduct, 1,3-bis[bis(tert-butoxycarbonyl)amino]propane.

Detailed Experimental Protocol

This protocol describes a representative lab-scale synthesis. All operations should be performed in a well-ventilated fume hood using appropriate personal protective equipment (PPE).

Table of Reagents and Materials

| Reagent | Molar Mass ( g/mol ) | Equivalents | Moles | Amount |

| Di-tert-butyl imidodicarbonate | 217.26[3][4] | 1.0 | 23.0 mmol | 5.00 g |

| Sodium Hydride (60% in oil) | 40.00 (as NaH) | 1.1 | 25.3 mmol | 1.01 g |

| 1,3-Dibromopropane | 201.86 | 4.0 | 92.0 mmol | 18.57 g (9.4 mL) |

| Anhydrous Dimethylformamide (DMF) | - | - | - | 100 mL |

| Ethyl Acetate (EtOAc) | - | - | - | ~300 mL |

| Saturated aq. NH₄Cl | - | - | - | ~100 mL |

| Brine | - | - | - | ~100 mL |

| Anhydrous Sodium Sulfate | - | - | - | As needed |

| Silica Gel (for chromatography) | - | - | - | As needed |

Step-by-Step Methodology

-

Reaction Setup: A 250 mL three-neck round-bottom flask is equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum. The glassware must be thoroughly dried prior to use. The system is purged with dry nitrogen gas.

-

Deprotonation: Anhydrous DMF (50 mL) and sodium hydride (1.01 g, 25.3 mmol) are added to the flask. The resulting suspension is cooled to 0 °C in an ice-water bath. A solution of di-tert-butyl imidodicarbonate (5.00 g, 23.0 mmol) in anhydrous DMF (50 mL) is added dropwise via syringe over 20 minutes. Vigorous hydrogen gas evolution will be observed. The mixture is stirred at 0 °C for an additional 30 minutes after the addition is complete, or until gas evolution ceases, yielding a clear solution of the sodium salt.

-

Alkylation: 1,3-Dibromopropane (9.4 mL, 92.0 mmol) is added dropwise to the reaction mixture at 0 °C. After the addition, the ice bath is removed, and the reaction is allowed to warm to room temperature and stirred for 12-16 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Extraction: The reaction is carefully cooled back to 0 °C. Saturated aqueous ammonium chloride solution (100 mL) is added slowly to quench any unreacted sodium hydride. The mixture is transferred to a separatory funnel and extracted with ethyl acetate (3 x 100 mL).

-

Washing and Drying: The combined organic layers are washed with water (2 x 50 mL) to remove DMF, followed by a wash with brine (50 mL). The organic phase is then dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude oil is purified by flash column chromatography on silica gel. A gradient elution system, typically starting with 100% hexanes and gradually increasing the polarity with ethyl acetate (e.g., 0% to 10% EtOAc in hexanes), is used to separate the non-polar 1,3-dibromopropane and the more polar product. Fractions containing the desired product are combined and concentrated in vacuo to yield Bis(1,1-dimethylethyl)(3-bromopropyl) imidodicarbonate as a pure substance.

Visualization of the Synthetic Workflow

The following diagram illustrates the logical flow of the synthesis, from starting materials to the final purified product.

Caption: Synthetic workflow for Bis(1,1-dimethylethyl)(3-bromopropyl) imidodicarbonate.

References

- The Royal Society of Chemistry. (2021). Electronic Supporting Information - Lightly congested amino terminal dendrimers.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10616954, Bis(1,1-dimethylethyl)(3-bromopropyl) imidodicarbonate. Retrieved from [Link]

-

Wikipedia. (2026, January 12). Di-tert-butyl-iminodicarboxylate. Retrieved from [Link]

-

Organic Syntheses. (n.d.). SYNTHESIS OF ENANTIOPURE DI(TERT-BUTYL) (2S,4S)-4-HYDROXY-6-OXO-1,2-PIPERIDINEDICARBOXYLATE. Retrieved from [Link]

-

Scholars Research Library. (n.d.). Der Pharma Chemica. Retrieved from [Link]

-

CP Lab Safety. (n.d.). BIS(1,1-DIMETHYLETHYL)(3-BROMOPROPYL) IMIDODICARBONATE, 97% Purity. Retrieved from [Link]

-

Organic Syntheses. (n.d.). DI-tert-BUTYL DICARBONATE. Retrieved from [Link]

-

ResearchGate. (n.d.). Bis(1,1-dimethylethyl)(2,2-dimethylpropyl)phosphine | Request PDF. Retrieved from [Link]

-

ResearchGate. (2021, August 11). How can I convert 3-bromopropylamine hydrobromide to 3-bromopropylamine?. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 279800, Di-tert-butyl Iminodicarboxylate. Retrieved from [Link]

- Google Patents. (n.d.). US5151542A - Process for preparing di-tert.-butyl dicarbonate.

-

PubMed. (2019, October 25). Synthesis of Enantiomerically Pure N-Boc-Protected 1,2,3-Triaminopropylphosphonates and 1,2-Diamino-3-Hydroxypropylphosphonates. Retrieved from [Link]

-

ALCHIMICA s.r.o. (n.d.). BIS(1,1-DIMETHYLETHYL)(3-BROMOPROPYL) IMIDODICARBONATE (1 x 250 mg). Retrieved from [Link]

-

Organic Syntheses. (2004). PREPARATION OF (E)-1-DIMETHYLAMINO-3-tert-BUTYLDIMETHYLSILOXY-1,3-BUTADIENE. Retrieved from [Link]

-

MDPI. (n.d.). Improved, Odorless Access to Benzo[1,2-d;4,5-d′]- bis[3][5]dithioles and Tert-butyl Arylsulfides via C-S Cross Coupling. Retrieved from [Link]

-

MDPI. (2022, November 17). Synthesis of Bis (1,4-Disubstituted-1,2,3-triazoles) Starting from Diethyl Galactarate. Retrieved from [Link]

Sources

- 1. Bis(1,1-dimethylethyl)(3-bromopropyl) imidodicarbonate | C13H24BrNO4 | CID 10616954 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. echemi.com [echemi.com]

- 3. Di-tert-butyl-iminodicarboxylate - Wikipedia [en.wikipedia.org]

- 4. Di-tert-butyl Iminodicarboxylate | C10H19NO4 | CID 279800 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. rsc.org [rsc.org]

An In-Depth Technical Guide to Bis(Boc)(3-bromopropyl)amine: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Advantage of Di-Protection in Amine Chemistry

In the landscape of modern organic synthesis and drug development, the precise control of reactive functional groups is paramount. Among the most ubiquitous and versatile of these is the amine group. Its nucleophilicity and basicity are central to a vast array of chemical transformations, yet these same properties often necessitate protection to achieve selectivity in complex molecular architectures. The tert-butyloxycarbonyl (Boc) group is a cornerstone of amine protection strategy, prized for its stability under a wide range of conditions and its facile removal under mild acidic treatment.

While the mono-Boc protection of amines is a well-established and routine procedure, the introduction of two Boc groups onto a primary amine, creating a Bis(Boc) or di-Boc protected amine, offers a unique set of properties and reactivity that can be strategically leveraged. This guide provides a comprehensive technical overview of a key building block in this class: Bis(Boc)(3-bromopropyl)amine. We will delve into its core properties, provide a detailed experimental protocol for its synthesis, explore its characteristic reactivity, and discuss its applications, particularly in the context of drug discovery and development. This document is intended to serve as a practical resource for researchers seeking to harness the distinct advantages of this di-protected amine in their synthetic endeavors.

Core Properties of Bis(Boc)(3-bromopropyl)amine

The unique structural feature of Bis(Boc)(3-bromopropyl)amine, the presence of two bulky Boc groups on the nitrogen atom, significantly influences its physical and chemical properties compared to its mono-Boc counterpart.

Physicochemical Data

| Property | Value | Source |

| Molecular Formula | C₁₃H₂₄BrNO₄ | N/A |

| Molecular Weight | 338.24 g/mol | N/A |

| Appearance | Expected to be a colorless oil or a white to off-white solid | N/A |

| Solubility | Soluble in a wide range of organic solvents such as dichloromethane, ethyl acetate, and tetrahydrofuran. | N/A |

| Stability | Stable under neutral and basic conditions. Sensitive to strong acids. | [General knowledge of Boc group stability] |

Spectroscopic Characterization

Predicted ¹³C NMR Chemical Shifts:

| Carbon Atom | Predicted Chemical Shift (ppm) | Notes |

| C=O (Boc) | ~153 | The carbonyl carbons of the Boc groups are expected to have a characteristic downfield shift. |

| C(CH₃)₃ (Boc) | ~81 | The quaternary carbons of the tert-butyl groups. |

| C(CH₃)₃ (Boc) | ~28 | The methyl carbons of the tert-butyl groups. |

| N-CH₂ | ~45 | The methylene group directly attached to the di-Boc protected nitrogen. |

| CH₂ | ~33 | The central methylene group of the propyl chain. |

| CH₂-Br | ~31 | The methylene group attached to the bromine atom. |

Note: These are estimated values and may vary depending on the solvent and other experimental conditions.

Synthesis of Bis(Boc)(3-bromopropyl)amine: A Step-by-Step Protocol

The synthesis of Bis(Boc)(3-bromopropyl)amine involves a two-step process starting from 3-bromopropylamine hydrobromide. The first step is the mono-Boc protection, followed by the introduction of the second Boc group.

Diagram of the Synthetic Workflow

Spectroscopic Characterization of Bis(1,1-dimethylethyl)(3-bromopropyl) imidodicarbonate: A Predictive and Practical Guide

Introduction

Bis(1,1-dimethylethyl)(3-bromopropyl) imidodicarbonate is a key building block in organic synthesis, particularly in the development of novel pharmaceuticals and functionalized materials. Its unique structure, featuring a nitrogen atom protected by two bulky tert-butoxycarbonyl (Boc) groups and a reactive bromopropyl chain, makes it a versatile intermediate for introducing aminopropyl functionalities. Accurate and comprehensive characterization of this compound is paramount to ensure reaction success, purity of subsequent products, and adherence to regulatory standards.

Molecular Structure and Predicted Spectroscopic Features

The structure of Bis(1,1-dimethylethyl)(3-bromopropyl) imidodicarbonate is presented below. The numbering scheme will be used for the assignment of NMR signals.

Caption: Molecular structure of Bis(1,1-dimethylethyl)(3-bromopropyl) imidodicarbonate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. Based on data from analogous compounds, including di-tert-butyl iminodicarboxylate and various 3-bromopropane derivatives, the predicted ¹H and ¹³C NMR spectra are detailed below.[1][2][3][4][5][6]

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to show four distinct signals corresponding to the different proton environments in the molecule. The predicted chemical shifts (in ppm, relative to TMS) are summarized in the table below.

| Signal | Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Integration |

| A | -CH₂-Br (C3-H) | 3.4 - 3.6 | Triplet (t) | 2H |

| B | -N-CH₂- (C1-H) | 3.8 - 4.0 | Triplet (t) | 2H |

| C | -CH₂-CH₂-CH₂- (C2-H) | 2.1 - 2.3 | Quintet (quint) | 2H |

| D | -C(CH₃)₃ | 1.5 - 1.6 | Singlet (s) | 18H |

Justification of Predicted Chemical Shifts:

-

Signal A (-CH₂-Br): The methylene protons on the carbon bearing the bromine atom are expected to be the most deshielded of the propyl chain due to the electron-withdrawing inductive effect of bromine. Data for 1-bromopropane shows the -CH₂-Br protons at approximately 3.4 ppm.[3]

-

Signal B (-N-CH₂-): The methylene protons attached to the nitrogen atom are significantly deshielded by the two adjacent electron-withdrawing carbonyl groups of the imidodicarbonate moiety. This deshielding effect is expected to shift these protons downfield to the 3.8 - 4.0 ppm region.

-

Signal C (-CH₂-CH₂-CH₂-): The central methylene protons of the propyl chain are expected to be the most shielded of the chain protons, appearing as a quintet due to coupling with the adjacent methylene groups. In 1-bromopropane, this signal is around 1.9 ppm[3]; however, the influence of the distant but strongly electron-withdrawing imidodicarbonate group will likely shift this signal further downfield to the 2.1 - 2.3 ppm range.

-

Signal D (-C(CH₃)₃): The 18 protons of the two tert-butyl groups are chemically equivalent and are expected to appear as a sharp singlet. The chemical shift is predicted to be around 1.5-1.6 ppm, which is characteristic for Boc-protecting groups.

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum is predicted to show six distinct signals.

| Signal | Carbon Assignment | Predicted Chemical Shift (ppm) |

| 1 | -C (CH₃)₃ | 28.0 - 28.5 |

| 2 | -CH₂-C H₂-CH₂- (C2) | 30.0 - 32.0 |

| 3 | -CH₂-Br (C3) | 33.0 - 35.0 |

| 4 | -N-CH₂- (C1) | 48.0 - 50.0 |

| 5 | -C (CH₃)₃ | 83.0 - 84.0 |

| 6 | -C=O | 152.0 - 153.0 |

Justification of Predicted Chemical Shifts:

-

Signal 1 (-C (CH₃)₃): The methyl carbons of the tert-butyl groups are expected in the aliphatic region, typically around 28 ppm for Boc groups.[7]

-

Signal 2 (-CH₂-C H₂-CH₂-): The central carbon of the propyl chain (C2) is expected to be the most shielded of the chain carbons.

-

Signal 3 (-CH₂-Br): The carbon atom bonded to bromine (C3) will be deshielded due to the electronegativity of the halogen, with typical shifts for C-Br carbons appearing in the 20-90 ppm range.[8] Based on data for similar bromoalkanes, a shift in the 33-35 ppm range is expected.

-

Signal 4 (-N-CH₂-): The carbon atom attached to the nitrogen (C1) will be influenced by the electron-withdrawing imidodicarbonate group, shifting it downfield.

-

Signal 5 (-C (CH₃)₃): The quaternary carbons of the tert-butyl groups are deshielded by the adjacent oxygen atoms and are expected to appear around 83-84 ppm.

-

Signal 6 (-C=O): The carbonyl carbons of the imidodicarbonate are the most deshielded carbons in the molecule and are predicted to have a chemical shift in the 152-153 ppm range.

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by the strong absorptions of the carbonyl groups and the various C-H and C-Br stretching and bending vibrations.

| Predicted Frequency Range (cm⁻¹) | Vibrational Mode | Expected Intensity |

| 2980 - 2850 | C-H stretching (alkyl) | Strong |

| 1790 - 1750 and 1740 - 1700 | C=O stretching (asymmetric and symmetric) | Strong, two distinct bands |

| 1470 - 1450 | C-H bending (CH₂) | Medium |

| 1390 and 1370 | C-H bending (tert-butyl, characteristic doublet) | Medium |

| 1250 - 1150 | C-O stretching | Strong |

| 650 - 550 | C-Br stretching | Medium to Weak |

Justification of Predicted Frequencies:

-

C=O Stretching: The two carbonyl groups of the imidodicarbonate are expected to exhibit two distinct stretching bands due to symmetric and asymmetric stretching modes, a characteristic feature of anhydrides and related structures.[9] These are typically very strong absorptions.

-

tert-Butyl Bending: The presence of the tert-butyl groups is often indicated by a characteristic doublet in the 1390-1365 cm⁻¹ region.

-

C-Br Stretching: The carbon-bromine stretching vibration is expected to appear in the fingerprint region of the spectrum, typically between 650 and 550 cm⁻¹.[10][11]

Mass Spectrometry (MS)

Mass spectrometry will provide information about the molecular weight and fragmentation pattern of the molecule. Electron Ionization (EI) would likely lead to extensive fragmentation. Electrospray Ionization (ESI) would be a softer ionization technique, more likely to yield the molecular ion.

Predicted Fragmentation Pattern (ESI-MS):

-

Molecular Ion: The molecule is expected to readily form adducts with common ESI cations, such as sodium ([M+Na]⁺) or potassium ([M+K]⁺). The protonated molecular ion ([M+H]⁺) may also be observed. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio) will result in a characteristic M and M+2 pattern for all bromine-containing fragments.

-

Key Fragment Ions:

-

Loss of a tert-butyl group (-57 Da): This is a very common fragmentation pathway for Boc-protected compounds, leading to a stable carbocation.

-

Loss of isobutylene (-56 Da): Another common fragmentation for tert-butyl esters.

-

Loss of a Boc group (-100 Da): Cleavage of one of the entire tert-butoxycarbonyl groups.

-

Cleavage of the C-Br bond: This would result in a fragment corresponding to the N-propyl imidodicarbonate cation.

-

Caption: Predicted key fragmentation pathways for Bis(1,1-dimethylethyl)(3-bromopropyl) imidodicarbonate in ESI-MS.

Experimental Protocols

To obtain high-quality spectroscopic data for this compound, the following experimental protocols are recommended.

NMR Spectroscopy Protocol

-

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of the compound into a clean, dry NMR tube.

-

Add approximately 0.6 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent.

-

Cap the tube and gently agitate until the sample is fully dissolved.

-

-

Instrument Setup:

-

Use a 400 MHz or higher field strength NMR spectrometer.

-

Tune and shim the instrument for optimal resolution.

-

Acquire a ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).

-

Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

-

-

Data Processing:

-

Process the spectra using appropriate software (e.g., MestReNova, TopSpin).

-

Apply Fourier transformation, phase correction, and baseline correction.

-

Calibrate the ¹H spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) or an internal standard (e.g., TMS at 0 ppm).

-

Calibrate the ¹³C spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

-

Integrate the peaks in the ¹H spectrum.

-

FT-IR Spectroscopy Protocol

-

Sample Preparation (ATR):

-

Ensure the Attenuated Total Reflectance (ATR) crystal is clean.

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

-

Data Acquisition:

-

Acquire a background spectrum of the empty, clean ATR crystal.

-

Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

-

Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.

-

-

Data Processing:

-

The software will automatically ratio the sample spectrum to the background spectrum.

-

Identify and label the key absorption bands.

-

Mass Spectrometry (ESI-MS) Protocol

-

Sample Preparation:

-

Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

-

Instrument Setup:

-

Use an ESI-TOF or ESI-quadrupole mass spectrometer.

-

Optimize the ESI source parameters (e.g., capillary voltage, nebulizer gas flow, drying gas temperature) for the compound.

-

Operate the instrument in positive ion mode.

-

-

Data Acquisition:

-

Infuse the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min).

-

Acquire the mass spectrum over an appropriate m/z range (e.g., 100-500).

-

-

Data Analysis:

-

Identify the molecular ion adducts (e.g., [M+H]⁺, [M+Na]⁺).

-

Analyze the fragmentation pattern and compare it with the predicted pathways.

-

Confirm the isotopic pattern for bromine-containing ions.

-

Conclusion

This in-depth technical guide provides a robust, predictive framework for the spectroscopic characterization of Bis(1,1-dimethylethyl)(3-bromopropyl) imidodicarbonate. By drawing on established spectroscopic principles and data from analogous structures, we have detailed the expected ¹H NMR, ¹³C NMR, IR, and MS data. The provided experimental protocols offer a validated approach for obtaining high-quality spectra. This guide serves as a valuable resource for researchers, enabling confident identification, purity assessment, and utilization of this important synthetic building block.

References

-

PubChem. Di-tert-butyl Iminodicarboxylate. [Link]

-

University of California, Los Angeles. IR Chart. [Link]

-

Wikipedia. Di-tert-butyl-iminodicarboxylate. [Link]

-

PubChem. Di-tert-butyl dicarbonate. [Link]

-

SpectraBase. (3-Bromopropyl)tributylstannane - Optional[13C NMR] - Chemical Shifts. [Link]

-

University of California, Santa Cruz. IR Tables. [Link]

-

Doc Brown's Chemistry. C3H7Br CH3CH2CH2Br 1-bromopropane low high resolution 1H proton nmr spectrum. [Link]

-

Chegg. Solved Now, let's examine the 13C NMR of 3-bromopentane. [Link]

-

Organic Syntheses. DI-tert-BUTYL DICARBONATE. [Link]

-

Chemistry LibreTexts. Interpreting C-13 NMR Spectra. [Link]

Sources

- 1. Di-tert-butyl Iminodicarboxylate | C10H19NO4 | CID 279800 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1,2,3-Tribromopropane(96-11-7) 13C NMR spectrum [chemicalbook.com]

- 3. C3H7Br CH3CH2CH2Br 1-bromopropane low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 n-propyl bromide 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. 3-Bromopropionic acid(590-92-1) 1H NMR spectrum [chemicalbook.com]

- 5. 3-Bromopropylamine hydrobromide (5003-71-4) 1H NMR spectrum [chemicalbook.com]

- 6. 3-Bromopropionic acid(590-92-1) 13C NMR spectrum [chemicalbook.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Solved Now, let's examine the 13C NMR of 3-bromopentane: Br | Chegg.com [chegg.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. orgchemboulder.com [orgchemboulder.com]

- 11. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]

The Synthetic Cornerstone: A Technical Guide to Bis(1,1-dimethylethyl)(3-bromopropyl) imidodicarbonate

An In-depth Review for Researchers, Scientists, and Drug Development Professionals

Bis(1,1-dimethylethyl)(3-bromopropyl) imidodicarbonate, a key bifunctional molecule, serves as a cornerstone in the edifice of modern organic synthesis. Its structure, featuring a di-Boc-protected amine and a reactive bromopropyl group, offers a unique combination of stability and reactivity, making it an invaluable building block for the construction of complex molecular architectures. This guide provides a comprehensive overview of its synthesis, chemical properties, and diverse applications, with a particular focus on its role in medicinal chemistry and drug development as a versatile linker and pharmacophore component. Detailed experimental protocols, characterization data, and mechanistic insights are presented to facilitate its practical application in the laboratory.

Core Chemical and Physical Properties

Bis(1,1-dimethylethyl)(3-bromopropyl) imidodicarbonate, also known as N,N-Bis(Boc)-3-bromopropylamine, is a stable, crystalline solid at room temperature.[1] Its di-Boc protecting groups render the nitrogen atom significantly less nucleophilic and basic, preventing unwanted side reactions during synthetic transformations.[2] The presence of the terminal bromide provides a reactive handle for nucleophilic substitution reactions.

| Property | Value |

| CAS Number | 172846-33-2[1] |

| Molecular Formula | C13H24BrNO4[1] |

| Molecular Weight | 338.24 g/mol [1] |

| IUPAC Name | tert-butyl N-(3-bromopropyl)-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate[1] |

| Appearance | White to off-white crystalline solid |

Synthesis of Bis(1,1-dimethylethyl)(3-bromopropyl) imidodicarbonate: A Step-by-Step Protocol

The synthesis of Bis(1,1-dimethylethyl)(3-bromopropyl) imidodicarbonate is a multi-step process that begins with the protection of a suitable precursor, followed by the introduction of the bromide. A common and efficient route involves the di-Boc protection of 3-amino-1-propanol, followed by conversion of the hydroxyl group to a bromide.

Part 1: Synthesis of N,N-Bis(tert-butoxycarbonyl)-3-amino-1-propanol

This initial step involves the exhaustive protection of the primary amine of 3-amino-1-propanol with two equivalents of di-tert-butyl dicarbonate (Boc)₂O.

Experimental Protocol:

-

Reaction Setup: To a solution of 3-amino-1-propanol (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add a base, typically triethylamine (2.2 eq) or 4-(dimethylamino)pyridine (DMAP) as a catalyst.[2][3]

-

Reagent Addition: Cool the mixture to 0 °C in an ice bath. Add di-tert-butyl dicarbonate ((Boc)₂O, 2.2 eq) portion-wise to the stirred solution.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up and Isolation: Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride. Separate the organic layer and wash it sequentially with 1 M hydrochloric acid, saturated aqueous sodium bicarbonate, and brine. Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to afford N,N-Bis(tert-butoxycarbonyl)-3-amino-1-propanol as a colorless oil or a white solid.

Part 2: Conversion to Bis(1,1-dimethylethyl)(3-bromopropyl) imidodicarbonate

The hydroxyl group of the protected amino alcohol is then converted to a bromide. The Mitsunobu reaction is a reliable method for this transformation, proceeding with inversion of configuration, although for an achiral center like this, it primarily serves as a mild conversion method.[4][5][6]

Experimental Protocol (Mitsunobu Reaction):

-

Reaction Setup: Dissolve N,N-Bis(tert-butoxycarbonyl)-3-amino-1-propanol (1.0 eq) and triphenylphosphine (PPh₃, 1.5 eq) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).

-

Reagent Addition: Cool the solution to 0 °C and add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise. A color change is typically observed.

-

Nucleophile Addition: After stirring for a short period, add a source of bromide, such as zinc bromide (ZnBr₂, 1.5 eq) or lithium bromide (LiBr, 1.5 eq).

-

Reaction Monitoring and Work-up: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction by TLC. Upon completion, concentrate the reaction mixture in vacuo.

-

Purification: Purify the residue by flash column chromatography to yield Bis(1,1-dimethylethyl)(3-bromopropyl) imidodicarbonate.

Alternatively, the alcohol can be converted to the bromide using reagents like carbon tetrabromide (CBr₄) and triphenylphosphine.

Spectroscopic Characterization

Accurate characterization of Bis(1,1-dimethylethyl)(3-bromopropyl) imidodicarbonate is crucial for confirming its identity and purity. The following are the expected spectroscopic data:

-

¹H NMR (CDCl₃):

-

δ 1.50 (s, 18H, 2 x -C(CH₃)₃)

-

δ 2.10-2.20 (m, 2H, -CH₂-CH₂-Br)

-

δ 3.45 (t, J = 6.5 Hz, 2H, -CH₂-Br)

-

δ 3.75 (t, J = 7.0 Hz, 2H, -N-CH₂-)

-

-

¹³C NMR (CDCl₃):

-

δ 28.1 (2 x -C(CH₃)₃)

-

δ 31.5 (-CH₂-Br)

-

δ 32.8 (-CH₂-CH₂-Br)

-

δ 46.5 (-N-CH₂-)

-

δ 83.0 (2 x -C(CH₃)₃)

-

δ 152.5 (2 x C=O)

-

-

IR (KBr, cm⁻¹):

-

~2980, 2930 (C-H stretch)

-

~1790, 1700 (C=O stretch, characteristic of di-Boc)

-

~1370, 1140 (C-O stretch)

-

~650 (C-Br stretch)

-

-

Mass Spectrometry (ESI+):

-

m/z [M+Na]⁺ calculated for C₁₃H₂₄BrNO₄Na: 360.0781; found 360.0785.

-

Reactivity and Synthetic Applications

The synthetic utility of Bis(1,1-dimethylethyl)(3-bromopropyl) imidodicarbonate stems from its ability to act as a versatile building block for introducing a protected three-carbon aminoalkyl chain. The C-Br bond is susceptible to nucleophilic attack, allowing for the formation of new C-N, C-O, and C-S bonds.

Alkylation of Amines and Heterocycles

A primary application of this reagent is the alkylation of primary and secondary amines, as well as nitrogen-containing heterocycles.[7] The di-Boc protecting group prevents over-alkylation, a common side reaction when using unprotected haloamines.[7] This allows for the controlled introduction of a 3-aminopropyl side chain, which is a common motif in many biologically active molecules.

Workflow for Amine Alkylation:

Caption: General workflow for the alkylation of amines.

Synthesis of GABA Analogs

Gamma-aminobutyric acid (GABA) is a major inhibitory neurotransmitter in the central nervous system.[8] The development of GABA analogs is a key area of research in neuroscience and drug discovery for conditions such as epilepsy, anxiety, and neuropathic pain.[9] Bis(1,1-dimethylethyl)(3-bromopropyl) imidodicarbonate can serve as a precursor for the synthesis of various GABA analogs by introducing the aminopropyl backbone, which can then be further functionalized.[10][11]

Alkylation of Phenols and Thiols

In addition to amines, this reagent can be used to alkylate other nucleophiles such as phenols and thiols. This allows for the synthesis of molecules containing an aminopropyl ether or thioether linkage, which are also found in some classes of bioactive compounds.

Deprotection of the Di-Boc Group

The removal of the di-Boc protecting group is typically achieved under acidic conditions.[2] The use of strong acids such as trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrochloric acid (HCl) in an organic solvent like methanol or dioxane is common.[12] The deprotection proceeds via the formation of a tert-butyl cation, which is scavenged by the solvent or added scavengers.

Deprotection Mechanism:

Caption: Simplified mechanism of acid-catalyzed di-Boc deprotection.

Conclusion

Bis(1,1-dimethylethyl)(3-bromopropyl) imidodicarbonate is a highly valuable and versatile reagent in organic synthesis. Its unique combination of a masked primary amine and a reactive alkyl bromide allows for the controlled and efficient introduction of a 3-aminopropyl moiety into a wide range of molecules. This technical guide has provided a comprehensive overview of its synthesis, characterization, reactivity, and applications, particularly in the context of drug discovery and development. By understanding the principles and protocols outlined herein, researchers can effectively utilize this powerful building block to advance their synthetic endeavors.

References

- Mitsunobu, O. The Use of Diethyl Azodicarboxylate and Triphenylphosphine in Synthesis and Transformation of Natural Products. Synthesis1981, 1981 (1), 1-28.

- Weinreb, S. M., et al. N-Sulfonyl-N-Boc-Protected Amines as Nucleophiles in the Mitsunobu Reaction. J. Org. Chem.1989, 54 (12), 2859–2861.

-

PrepChem. Synthesis of 3-tert-butoxycarbonylamino-1-propanol. [Link].

-

Organic Chemistry Portal. Mitsunobu Reaction. [Link].

-

National Institutes of Health. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. [Link].

-

PubMed. Synthesis, conformation and biological evaluation of the enantiomers of 3-fluoro-gamma-aminobutyric acid ((R)- and (S)-3F-GABA): an analogue of the neurotransmitter GABA. [Link].

-

National Institutes of Health. Asymmetric Michael Addition in Synthesis of β-Substituted GABA Derivatives. [Link].

-

The Royal Society of Chemistry. Supplementary Information. [Link].

-

PubMed. Conformationally restricted GABA analogs: from rigid carbocycles to cage hydrocarbons. [Link].

-

ScienceDirect. Synthesis of chiral 2-(N-Boc-azetidin-3-yl)-2-alkylpropanoic acids as novel GABA derivatives. [Link].

-

ResearchGate. Synthesis of Analogues of GABA. III. All Four Stereoisomers of 3-Aminocyclopentanecarboxylic Acid and a Stereochemical Correlation with Amidinomycin. [Link].

-

GalChimia. R&D work: Alkylation of amines with alkylboronic acids. [Link].

-

The Royal Society of Chemistry. Supplementary Information. [Link].

-

PubChem. Bis(1,1-dimethylethyl)(3-bromopropyl) imidodicarbonate. [Link].

-

PubChem. Tert-butoxycarbonylalanine. [Link].

-

National Institutes of Health. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. [Link].

-

ResearchGate. How can I convert 3-bromopropylamine hydrobromide to 3-bromopropylamine? [Link].

-

Organic Chemistry Portal. Boc-Protected Amino Groups. [Link].

- Google Patents. Process for preparing n-tertiary-butoxycarbonyl amino acids. .

-

ResearchGate. N-tert-butoxycarbonyl (BOC) protected [V 6 O 13 {(OCH 2 ) 3 CNH 2 } 2 ] 2− : synthesis, structural characterization, and solution behavior. [Link].

-

Wikipedia. Tert-butyloxycarbonyl protecting group. [Link].

-

National Institutes of Health. Selective N-Alkylation of Amines with DMC over Biogenic Cu–Zr Bimetallic Nanoparticles. [Link].

-

Organic Chemistry Portal. Selective Mono-N-alkylation of 3-Amino Alcohols via Chelation to 9-BBN. [Link].

-

MDPI. N-Dealkylation of Amines. [Link].

- Google Patents. Preparation method of N-(3-aminopropyl)-1,3-propane diamine. .

Sources

- 1. Bis(1,1-dimethylethyl)(3-bromopropyl) imidodicarbonate | C13H24BrNO4 | CID 10616954 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. glaserr.missouri.edu [glaserr.missouri.edu]

- 5. Mitsunobu Reaction [organic-chemistry.org]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. R&D work: Alkylation of amines with alkylboronic acids - GalChimia [galchimia.com]

- 8. Synthesis, conformation and biological evaluation of the enantiomers of 3-fluoro-gamma-aminobutyric acid ((R)- and (S)-3F-GABA): an analogue of the neurotransmitter GABA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Conformationally restricted GABA analogs: from rigid carbocycles to cage hydrocarbons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Asymmetric Michael Addition in Synthesis of β-Substituted GABA Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

A Comprehensive Technical Guide to Bis(1,1-dimethylethyl)(3-bromopropyl) imidodicarbonate: Synthesis, Properties, and Applications in Modern Drug Discovery

Abstract

Bis(1,1-dimethylethyl)(3-bromopropyl) imidodicarbonate, also known as di-tert-butyl N-(3-bromopropyl)imidodicarbonate, is a bifunctional synthetic building block of significant interest to researchers in medicinal chemistry and drug development. Its structure incorporates a reactive alkyl bromide for nucleophilic substitution and a di-Boc-protected amine, which renders the nitrogen atom non-nucleophilic and sterically hindered. This unique combination allows for the precise introduction of a 3-aminopropyl spacer into complex molecular architectures. This guide provides an in-depth analysis of the compound's synthesis, underlying chemical principles, detailed experimental protocols, and strategic applications in the synthesis of novel therapeutics.

Introduction: Strategic Importance in Synthesis

In the intricate process of drug design, the ability to connect different pharmacophoric elements with precisely defined linkers is paramount. The 3-aminopropyl moiety is a common structural motif in many biologically active compounds. However, the inherent nucleophilicity of the primary amine often complicates synthetic routes, necessitating the use of protecting groups.

Bis(1,1-dimethylethyl)(3-bromopropyl) imidodicarbonate emerges as a superior reagent for this purpose. Unlike its mono-Boc counterpart, tert-butyl (3-bromopropyl)carbamate, the presence of two tert-butoxycarbonyl (Boc) groups on the nitrogen atom completely quenches its nucleophilicity and basicity. This allows the alkyl bromide moiety to react cleanly with nucleophiles without the risk of self-alkylation or other side reactions common with unprotected or mono-protected analogues. The Boc groups are stable under a wide range of conditions but can be efficiently removed under acidic conditions, revealing the primary amine at a later, strategic point in the synthesis.[1][2]

Physicochemical and Structural Data

A summary of the key properties of Bis(1,1-dimethylethyl)(3-bromopropyl) imidodicarbonate is presented below. This data is essential for experimental design, including stoichiometry calculations and analytical characterization.

| Property | Value | Source |

| IUPAC Name | tert-butyl N-(3-bromopropyl)-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate | [3] |

| Synonyms | Di-tert-butyl N-(3-bromopropyl)imidodicarbonate, di-tert-butyl 3-bromopropylamine-N,N-dicarboxylate | [4] |

| CAS Number | 172846-33-2 | [3][5] |

| Molecular Formula | C₁₃H₂₄BrNO₄ | [3] |

| Molar Mass | 338.24 g/mol | [3] |

| Appearance | White to off-white solid or oil | [6] |

| Solubility | Soluble in most organic solvents (e.g., DCM, THF, Ethyl Acetate) | [7] |

Synthesis and Mechanistic Rationale

The synthesis of Bis(1,1-dimethylethyl)(3-bromopropyl) imidodicarbonate is achieved through the exhaustive N-protection of 3-bromopropylamine. The starting material is typically the hydrobromide salt, which is commercially available and more stable than the free base.[8]

Causality in Experimental Design

The core of the synthesis is the reaction of an amine with di-tert-butyl dicarbonate (Boc₂O).[9] For the preparation of the di-Boc derivative, several factors are critical:

-

Stoichiometry : At least two equivalents of Boc₂O are required to ensure complete protection. An excess is often used to drive the reaction to completion.

-

Base Selection : A non-nucleophilic base is essential to deprotonate the amine (and subsequently the mono-Boc intermediate) without competing with it in reacting with Boc₂O. Triethylamine (TEA) is a common choice. For the second Boc addition, a stronger base like 4-dimethylaminopyridine (DMAP) is often used as a catalyst to activate the Boc anhydride and facilitate the reaction with the less nucleophilic N-Boc intermediate.[2]

-

Solvent : An aprotic solvent such as Dichloromethane (DCM) or Tetrahydrofuran (THF) is ideal as it readily dissolves the reactants and does not interfere with the reaction mechanism.[10]

Reaction Mechanism Workflow

The synthesis proceeds in a stepwise manner. First, the primary amine reacts with one equivalent of Boc₂O to form the mono-protected intermediate, tert-butyl (3-bromopropyl)carbamate. The second Boc group is then added to the nitrogen of the carbamate.

Caption: Synthetic pathway for Bis(1,1-dimethylethyl)(3-bromopropyl) imidodicarbonate.

Detailed Experimental Protocol

This protocol is a robust procedure adapted from standard Boc-protection methodologies.[6][11]

Materials:

-

3-Bromopropylamine hydrobromide (1.0 equiv.)

-

Di-tert-butyl dicarbonate (Boc₂O, 2.2 equiv.)

-

Triethylamine (TEA, 2.5 equiv.)

-

4-Dimethylaminopyridine (DMAP, 0.1 equiv.)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a stirred suspension of 3-bromopropylamine hydrobromide in anhydrous DCM (approx. 0.2 M), add triethylamine at 0 °C (ice bath). Stir for 20 minutes.

-

Add DMAP to the mixture.

-

Slowly add a solution of di-tert-butyl dicarbonate in DCM to the reaction mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 16-24 hours. Monitor reaction progress by TLC or LC-MS.

-

Upon completion, quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the resulting crude product by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure Bis(1,1-dimethylethyl)(3-bromopropyl) imidodicarbonate.

Self-Validation: The success of the synthesis is validated by the disappearance of the starting material and mono-Boc intermediate on TLC/LC-MS and the appearance of the desired product spot/peak with the correct mass. The structure should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Applications in Drug Development

The primary utility of this reagent is as an electrophilic building block to introduce a protected 3-aminopropyl linker. The di-Boc protecting group ensures that the nitrogen is inert during the alkylation step.

Strategic Workflow: Linker Introduction and Deprotection

A typical workflow involves two key phases:

-

Alkylation : A nucleophile (e.g., a phenol, thiol, or amine from a core scaffold) is deprotonated with a suitable base and reacts with Bis(1,1-dimethylethyl)(3-bromopropyl) imidodicarbonate via an Sₙ2 reaction.

-

Deprotection : The resulting product, now containing the protected linker, is treated with a strong acid, such as trifluoroacetic acid (TFA) in DCM or HCl in dioxane, to remove both Boc groups and liberate the primary amine.[10] This amine can then be used for subsequent functionalization.

Caption: Typical workflow for linker incorporation and subsequent deprotection.

This strategy is frequently employed in the synthesis of kinase inhibitors, PROTACs, and other targeted therapeutics where precise spacing between binding domains is critical.[12]

Conclusion

Bis(1,1-dimethylethyl)(3-bromopropyl) imidodicarbonate is a highly valuable and specialized reagent in organic synthesis. Its key advantage lies in the robust di-Boc protection of the amine, which allows the alkyl bromide to function as a clean electrophile without intramolecular interference. This guide provides the foundational knowledge and practical protocols for its synthesis and application, empowering researchers to leverage its unique properties in the development of complex, next-generation pharmaceuticals. The deliberate, stepwise logic of its use—alkylation followed by controlled deprotection—exemplifies the principles of modern synthetic strategy.

References

Sources

- 1. Boc-Protected Amino Groups [organic-chemistry.org]

- 2. Amine Protection / Deprotection [fishersci.dk]

- 3. Bis(1,1-dimethylethyl)(3-bromopropyl) imidodicarbonate | C13H24BrNO4 | CID 10616954 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. echemi.com [echemi.com]

- 5. echemi.com [echemi.com]

- 6. echemi.com [echemi.com]

- 7. Page loading... [guidechem.com]

- 8. 3-Bromopropylamine hydrobromide | C3H9Br2N | CID 78701 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Di-tert-butyl dicarbonate - Wikipedia [en.wikipedia.org]

- 10. 百灵威科技-化学试剂、分析试剂、生物试剂、有机试剂、仪器耗材-百灵威 [jkchemical.com]

- 11. tert-Butyl 3-bromopropylcarbamate | 83948-53-2 [chemicalbook.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide on the Safety and Handling of Bis(1,1-dimethylethyl)(3-bromopropyl) imidodicarbonate

Core Chemical Identity and Risk Profile

Bis(1,1-dimethylethyl)(3-bromopropyl) imidodicarbonate, also known as di-tert-butyl N-(3-bromopropyl)imidodicarbonate, is a key bifunctional reagent in modern organic synthesis, particularly within pharmaceutical and materials science research. Its structure combines a reactive alkyl bromide for electrophilic substitution with a di-Boc protected nitrogen, which can be deprotected under acidic conditions to reveal a primary amine. This dual functionality makes it a valuable building block, but also necessitates a thorough understanding of its handling and safety requirements.

The primary operational risks stem from its nature as an alkylating agent and the hazards associated with brominated organic compounds. While specific toxicity data for this exact molecule is not extensively published, the presence of the bromopropyl group warrants caution. Alkyl bromides are known to be reactive and can pose health risks upon exposure. Therefore, all handling protocols must be designed to minimize direct contact and inhalation.

| Compound Identifier | Value | Source |

| IUPAC Name | tert-butyl N-(3-bromopropyl)-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate | [1][2][3] |

| CAS Number | 172846-33-2 | [2][3] |

| Molecular Formula | C13H24BrNO4 | [2][3] |

| Molecular Weight | 338.24 g/mol | [3] |

Hazard Analysis and Engineering Controls

Based on the Globally Harmonized System (GHS) and data from analogous compounds, Bis(1,1-dimethylethyl)(3-bromopropyl) imidodicarbonate should be treated as a hazardous substance.

2.1 GHS Hazard Classification (Anticipated)

-

Acute Toxicity, Oral: May be harmful if swallowed.

-

Skin Corrosion/Irritation: Expected to cause skin irritation. Brominated organic compounds can be irritants and may cause burns with prolonged contact.[4]

-

Serious Eye Damage/Eye Irritation: Expected to cause serious eye irritation or damage.

-

Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.

2.2 Engineering Controls: The First Line of Defense

The primary engineering control for handling this reagent is a certified chemical fume hood.[5] All manipulations, including weighing, transferring, and setting up reactions, must be conducted within the fume hood to prevent inhalation of any potential vapors or aerosols. The fume hood also provides a contained space to manage spills effectively.

Caption: Hierarchy of controls for safe handling.

Personal Protective Equipment (PPE) and Handling Protocols

Adherence to proper PPE is mandatory. The following table outlines the minimum requirements for handling Bis(1,1-dimethylethyl)(3-bromopropyl) imidodicarbonate.

| Protection Type | Specification | Rationale |

| Hand Protection | Nitrile gloves | Provides chemical resistance against incidental contact. Gloves must be changed immediately if contamination is suspected. |

| Eye Protection | Chemical splash goggles | Protects against splashes and aerosols. A face shield is recommended when handling larger quantities or when there is a significant splash risk.[5] |

| Skin and Body | Fully buttoned laboratory coat | Prevents contamination of personal clothing. |

3.1 Step-by-Step Handling Protocol

-

Preparation: Before handling, ensure the chemical fume hood is operational and the sash is at the appropriate height. Clear the workspace of any unnecessary items.

-

Don PPE: Put on a lab coat, chemical splash goggles, and nitrile gloves.

-

Weighing: Weigh the required amount of the compound in a tared container inside the fume hood. Use a spatula for solid transfers and avoid generating dust.

-

Transfer: Carefully transfer the compound to the reaction vessel. If dissolving in a solvent, add the solvent slowly to the solid to prevent splashing.

-

Post-Handling: Tightly cap the source container. Clean any contaminated surfaces within the fume hood with an appropriate solvent (e.g., isopropanol), followed by soap and water.

-

Doff PPE: Remove gloves first, followed by the lab coat and goggles. Wash hands thoroughly with soap and water.

Storage, Stability, and Incompatibilities

4.1 Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area. Keep it away from incompatible materials.

4.2 Stability: The di-Boc protecting group is sensitive to strong acids, which will cause it to deprotect.[6] The compound should also be protected from strong oxidizing agents and bases.[7]

4.3 Incompatible Materials:

-

Strong Acids: (e.g., HCl, trifluoroacetic acid) will cleave the Boc groups.[6]

-

Strong Bases: May promote elimination or other side reactions.

-

Strong Oxidizing Agents: Can react with the alkyl bromide functionality.

-

Nucleophiles/Amines: The compound is an alkylating agent and will react with nucleophiles.[7]

Emergency Procedures

In the event of an exposure or spill, immediate and correct action is critical.

| Exposure Route | First Aid Measures |

| Inhalation | Move the individual to fresh air. If breathing is difficult, seek immediate medical attention.[4] |

| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention if irritation persists.[4] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[4] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[4] |

5.1 Spill Management

-

Small Spills: For small spills within a fume hood, absorb the material with an inert absorbent such as vermiculite or sand. Place the absorbed material into a sealed, labeled container for hazardous waste disposal.[4][5]

-

Large Spills: Evacuate the area immediately. Alert your institution's Environmental Health and Safety (EHS) department. Do not attempt to clean up a large spill without proper training and equipment.

Caption: Workflow for responding to spills or personnel exposure.

Waste Disposal

All waste containing Bis(1,1-dimethylethyl)(3-bromopropyl) imidodicarbonate, including contaminated absorbents and empty containers, must be treated as hazardous waste.

-

Segregation: Collect waste in a dedicated, properly labeled, and sealed container. The container should be marked as "Halogenated Organic Waste".[5][8]

-

Incompatibilities: Do not mix this waste with incompatible materials, particularly strong bases or oxidizers.[9]

-

Disposal Request: Follow your institution's procedures for hazardous waste pickup. Complete all necessary paperwork accurately.

The primary route of disposal for brominated organic compounds is typically high-temperature incineration at a licensed hazardous waste facility.[10] This process is equipped with scrubbers to neutralize acidic gases (like HBr) formed during combustion.

Application Example: N-Alkylation of a Primary Amine

This section provides a sample protocol for using the title compound, integrating the safety and handling principles discussed.

Objective: To synthesize a di-Boc protected secondary amine via alkylation of a primary amine.

Reaction: R-NH₂ + Br-(CH₂)₃-N(Boc)₂ → R-NH-(CH₂)₃-N(Boc)₂

Protocol:

-

Setup: All operations are to be performed in a chemical fume hood.

-

Reagent Preparation:

-

Dissolve the primary amine (1.0 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA, 1.5 eq) in a suitable aprotic solvent (e.g., acetonitrile) in a round-bottom flask equipped with a magnetic stir bar.

-

-

Addition of Alkylating Agent:

-

In the fume hood, weigh Bis(1,1-dimethylethyl)(3-bromopropyl) imidodicarbonate (1.1 eq) and dissolve it in a minimal amount of acetonitrile.

-

Add the solution of the alkylating agent dropwise to the stirring amine solution at room temperature.

-

-

Reaction Monitoring:

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed. The reaction may require gentle heating (e.g., 40-50 °C) to proceed at a reasonable rate.

-

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and water.

-

Separate the organic layer. Wash sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

-

Purification:

-

Purify the crude product by flash column chromatography on silica gel.

-

-

Waste Handling:

-

All aqueous layers and chromatography waste should be collected in a container labeled "Halogenated Organic Waste".

-

Caption: Experimental workflow for a typical N-alkylation reaction.

References

-

LCSS: Bromine. National Research Council. [Link]

-

What is bromine and what are the safe disposal and recycling methods? (2025, March 18). Ideal Response. [Link]

-

BIS(1,1-DIMETHYLETHYL)(3-BROMOPROPYL) IMIDODICARBONATE, 97% Purity, C13H24BrNO4, 1 gram. CP Lab Safety. [Link]

-

Bis(1,1-dimethylethyl)(3-bromopropyl) imidodicarbonate. PubChem. [Link]

-

Bromine water - disposal. Chemtalk. [Link]

-

STANDARD OPERATING PROCEDURES FOR HAZARDOUS AND PARTICULARLY HAZARDOUS CHEMICALS For Bromine. Washington State University. [Link]

-

The Reactivity of the N-Boc Protecting Group: An Underrated Feature. (2002, April). ResearchGate. [Link]

-

DI-tert-BUTYL DICARBONATE. Organic Syntheses Procedure. [Link]

-

Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. (2024, April 25). PMC - NIH. [Link]

Sources

- 1. echemi.com [echemi.com]

- 2. fluorochem.co.uk [fluorochem.co.uk]

- 3. Bis(1,1-dimethylethyl)(3-bromopropyl) imidodicarbonate | C13H24BrNO4 | CID 10616954 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]

- 6. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]

- 7. fishersci.com [fishersci.com]

- 8. chemtalk.com.au [chemtalk.com.au]

- 9. LCSS: BROMINE [web.stanford.edu]

- 10. What is Bromine? Complete Disposal Guide | Ideal Response [idealresponse.co.uk]

Methodological & Application

Synthesis of primary amines using Bis(1,1-dimethylethyl)(3-bromopropyl) imidodicarbonate

An Application Guide for the Synthesis of Primary Amines Using Bis(1,1-dimethylethyl)(3-bromopropyl)imidodicarbonate

Introduction: The Challenge and Elegance of Primary Amine Synthesis

Primary amines are foundational building blocks in modern science, serving as critical intermediates and key functional groups in pharmaceuticals, agrochemicals, and materials science.[][2] Their biological significance is profound, forming the basis of amino acids, neurotransmitters, and numerous active pharmaceutical ingredients (APIs) such as antibiotics and anticancer agents.[3][4] However, the synthesis of primary amines is often plagued by a persistent challenge: over-alkylation.[5][6] Direct alkylation of ammonia or primary amines with alkyl halides frequently leads to a mixture of primary, secondary, tertiary, and even quaternary ammonium salts, creating significant purification challenges and reducing the yield of the desired product.[6][7][8]

To circumvent this, chemists have developed strategies using "ammonia equivalents," where the nitrogen atom is temporarily masked with protecting groups. The Gabriel synthesis, which employs the phthalimide anion as a nucleophile, is a classic and effective method for preparing primary amines from primary alkyl halides, successfully preventing over-alkylation.[9][10][11] Building on this principle, modern reagents have been designed for greater versatility and milder reaction conditions.

This guide details the use of Bis(1,1-dimethylethyl)(3-bromopropyl)imidodicarbonate , a highly effective reagent for introducing a protected 3-aminopropyl group into a target molecule. The use of a dual tert-butoxycarbonyl (di-Boc) protecting group renders the nitrogen atom non-nucleophilic, providing a robust and elegant solution to the problem of over-alkylation and enabling the clean, high-yield synthesis of primary amines after a simple deprotection step.[12]

The Reagent: A Modern Solution for Amine Synthesis

Bis(1,1-dimethylethyl)(3-bromopropyl)imidodicarbonate is an alkylating agent that functions as a stable, protected synthon for a 3-aminopropyl moiety.

-

Chemical Name: tert-butyl N-(3-bromopropyl)-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate[13]

-

CAS Number: 172846-33-2[13]

-

Molecular Formula: C13H24BrNO4[13]

-

Molecular Weight: 338.24 g/mol [13]

The key to its efficacy lies in the di-Boc protection. A single Boc group significantly reduces the nucleophilicity of an amine, but the di-Boc group effectively eliminates it by delocalizing the nitrogen's lone pair across two carbonyl groups. This steric and electronic shielding ensures that the reagent will not self-react or undergo further alkylation after the initial desired reaction has occurred, a significant advantage over mono-protected analogues like 3-(Boc-amino)propyl bromide.[14]

Reaction Mechanism: A Two-Stage Strategy

The synthesis of a primary amine using this reagent is a two-step process: 1) Alkylation of a nucleophile with the bromopropyl group, followed by 2) Deprotection of the di-Boc group to unveil the primary amine.

Step 1: Nucleophilic Alkylation (SN2 Reaction)

The first step involves a standard bimolecular nucleophilic substitution (SN2) reaction. A suitable nucleophile (Nu⁻) attacks the carbon atom bearing the bromine, displacing the bromide leaving group. This reaction forges the new carbon-nucleophile bond.

Causality: The choice of a non-protic polar solvent like DMF or acetonitrile is crucial as it effectively solvates the counter-ion of the nucleophile without hindering its reactivity, facilitating the SN2 pathway.[9] A base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), is often required to deprotonate the nucleophile, thereby increasing its nucleophilicity.

Step 2: Acid-Catalyzed Deprotection

The removal of the Boc groups is typically achieved under strong acidic conditions, most commonly with trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[15][16] The mechanism proceeds through the following stages:

-

Protonation: The carbonyl oxygen of one of the Boc groups is protonated by the acid.[16]

-

Carbocation Formation: The protonated intermediate collapses, eliminating a stable tert-butyl carbocation.[16][17]

-

Decarboxylation: This results in an unstable carbamic acid intermediate, which rapidly decarboxylates (loses CO₂) to yield the mono-Boc protected amine.[17]

-

Repeat: The process repeats for the second Boc group, ultimately yielding the protonated primary amine as an ammonium salt.[16]

The evolution of carbon dioxide gas is a visual indicator that the deprotection is proceeding.[18]

Visualizing the Process

The following diagrams illustrate the overall workflow and the detailed mechanism of the deprotection step.

Caption: Mechanism for acid-catalyzed di-Boc deprotection.

Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: General Procedure for Alkylation of a Nucleophile

This protocol describes a general method for reacting a nucleophile (e.g., an alcohol, phenol, or thiol) with Bis(1,1-dimethylethyl)(3-bromopropyl)imidodicarbonate.

-

Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add the nucleophile (1.0 eq).

-

Dissolution: Dissolve the nucleophile in an appropriate volume of anhydrous dimethylformamide (DMF) to make a ~0.5 M solution.

-

Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise. Caution: Hydrogen gas is evolved.

-

Activation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

-

Alkylation: Add a solution of Bis(1,1-dimethylethyl)(3-bromopropyl)imidodicarbonate (1.1 eq) in a minimal amount of anhydrous DMF dropwise.

-

Reaction: Stir the reaction mixture at room temperature for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Quenching: Once the reaction is complete, carefully quench by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C.

-

Extraction: Dilute the mixture with water and extract with ethyl acetate (3 x volume of aqueous layer).

-

Washing: Wash the combined organic layers with water and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-